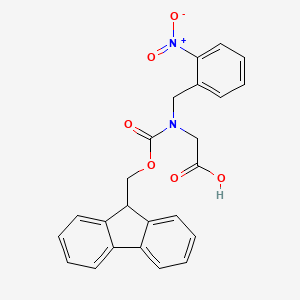

N-Fmoc-2-nitrobenzyl-glycine

Description

Contextualizing Specialized Amino Acid Derivatives in Synthetic Chemistry

In the realm of synthetic chemistry, the use of natural amino acids as building blocks is fundamental. However, the demand for novel molecules with tailored properties has led to the development and utilization of specialized amino acid derivatives. These modified amino acids, such as N-Fmoc-2-nitrobenzyl-glycine, incorporate specific functional groups that are not found in the canonical 20 proteinogenic amino acids. This expansion of the chemical toolbox allows for the creation of peptides and other complex molecules with enhanced stability, unique structural features, or specific functionalities. For instance, the introduction of non-natural side chains or protecting groups can influence the folding, binding affinity, and biological activity of a peptide. Research has focused on creating derivatives that can be used in solid-phase peptide synthesis (SPPS), a cornerstone technique for assembling peptides. peptide.com The design and synthesis of these specialized derivatives are driven by the need for precise control over chemical reactions and the final molecular architecture.

Significance of Photolabile Functionalities in Molecular Design and Bioresearch Tools

Photolabile protecting groups (PPGs), also known as "caging" groups, are chemical moieties that can be removed by light. nih.govwikipedia.org This property is of immense importance in molecular design and the creation of tools for bioresearch. rsc.orgnih.gov By attaching a PPG to a bioactive molecule, its activity can be temporarily blocked. tcichemicals.com The molecule can then be introduced into a biological system in its inactive, "caged" form. Upon irradiation with light of a specific wavelength, the PPG is cleaved, releasing the active molecule with high spatial and temporal precision. nih.govnih.gov This allows researchers to study dynamic biological processes, such as cell signaling and neurotransmission, in real-time. nih.govnih.gov The 2-nitrobenzyl group is a classic and widely used PPG due to its efficient cleavage upon UV light exposure. wikipedia.orgnih.gov The ability to control the release of a substance like glycine (B1666218), an important neurotransmitter, using light demonstrates the power of this approach in neurobiological studies. nih.gov

Overview of Fluorenylmethyloxycarbonyl (Fmoc) Protecting Group Utility

The fluorenylmethyloxycarbonyl (Fmoc) group is a crucial amine protecting group in modern organic synthesis, particularly in solid-phase peptide synthesis (SPPS). wikipedia.orgamericanpeptidesociety.org Its popularity stems from its base-labile nature, meaning it can be removed under mild basic conditions, typically with piperidine (B6355638). wikipedia.orgamericanpeptidesociety.org This is a key advantage of the Fmoc/tBu strategy in SPPS, as the acid-labile side-chain protecting groups (like t-butyl) and the linker to the solid support remain intact during the deprotection of the N-terminal Fmoc group. wikipedia.orgiris-biotech.de This orthogonality of protecting groups allows for the stepwise and controlled elongation of the peptide chain. peptide.com The Fmoc group is stable to acidic conditions, which is in contrast to the acid-labile Boc protecting group used in an alternative SPPS strategy. americanpeptidesociety.orgtcichemicals.com Furthermore, the strong UV absorbance of the fluorenyl group facilitates the real-time monitoring of the coupling and deprotection steps in automated peptide synthesizers.

Rationale for Dedicated Research on this compound Architectures

The specific combination of the Fmoc and 2-nitrobenzyl groups on a glycine scaffold in this compound is not coincidental; it is a deliberate design to create a versatile building block for advanced applications. The Fmoc group enables its seamless integration into standard Fmoc-based solid-phase peptide synthesis protocols. rsc.org This allows for the precise incorporation of a photolabile element at a specific glycine position within a peptide sequence.

The 2-nitrobenzyl group attached to the glycine's nitrogen atom introduces the photocleavable functionality. nih.gov This allows for the light-induced cleavage of the peptide backbone at the site of the modified glycine residue. nih.gov This technique has been used to create "caged" peptides whose structure and function can be altered by light. For example, research has shown that peptides containing N-(2-nitrobenzyl)glycine can be synthesized and that the secondary amine formed can be coupled in subsequent synthetic steps. rsc.org This ability to photochemically modify the peptide backbone opens up possibilities for studying protein folding, enzyme activity, and other biological processes with unprecedented control. The synthesis of various esters of N-[2-(Fmoc)aminoethyl]glycine, including a 4-nitrobenzyl ester, further highlights the efforts to create versatile building blocks for synthesizing complex molecules like peptide nucleic acids (PNAs). researchgate.netacs.orgnih.gov

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C24H20N2O6 | nih.gov |

| Molecular Weight | 432.43 g/mol | wuxiapptec.com |

| CAS Number | 732305-42-9 | wuxiapptec.com |

| Purity | >95% | wuxiapptec.com |

Structure

3D Structure

Properties

IUPAC Name |

2-[9H-fluoren-9-ylmethoxycarbonyl-[(2-nitrophenyl)methyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O6/c27-23(28)14-25(13-16-7-1-6-12-22(16)26(30)31)24(29)32-15-21-19-10-4-2-8-17(19)18-9-3-5-11-20(18)21/h1-12,21H,13-15H2,(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIOXOZMJGZYISN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Fmoc 2 Nitrobenzyl Glycine

Historical Development of Synthesis Strategies for Glycine (B1666218) Derivatives

Glycine, the simplest of the proteinogenic amino acids, was first isolated in 1820 by Henri Braconnot from the acid hydrolysis of gelatin. chemicalbook.comwikipedia.org Early work focused on isolation from natural sources. However, as the field of organic chemistry advanced, methods for its chemical synthesis were developed. One of the earliest and most significant industrial methods is the amination of chloroacetic acid with ammonia. wikipedia.org

A landmark in amino acid synthesis was the development of the Strecker synthesis in 1850, which produces an α-amino acid from an aldehyde, ammonia, and cyanide, followed by hydrolysis. For glycine, this involves the reaction of formaldehyde. youtube.com Another classical approach is the Gabriel synthesis, which can be adapted for amino acid preparation. These early methods laid the groundwork for the more complex derivatization of amino acids. The evolution of peptide synthesis, particularly the advent of solid-phase peptide synthesis (SPPS) pioneered by R. B. Merrifield in the 1960s, created a demand for a wide array of specifically functionalized and protected amino acid derivatives, leading to the development of the sophisticated synthetic pathways used today. publish.csiro.auresearchgate.net

Optimization of Reaction Conditions and Yields in Scalable Synthesis

Transitioning a synthetic route from a laboratory scale to a larger, scalable process requires careful optimization of various reaction parameters to maximize yield, purity, and efficiency while minimizing cost and waste. rsc.orgnih.gov For the multistep synthesis of N-Fmoc-2-nitrobenzyl-glycine, each step is subject to optimization.

Key parameters that can be adjusted include:

Reagent Stoichiometry: Using the optimal ratio of reactants, such as the amount of reducing agent in the reductive amination step, can prevent side reactions and improve yield.

Solvent: The choice of solvent can significantly impact reaction rates and solubility of intermediates. For instance, in the Fmoc protection step, the ratio of the organic solvent to water can affect reaction efficiency and product precipitation. google.com

Base: The type and amount of base used during Fmoc protection are critical. A stronger base might accelerate the reaction but could also lead to side reactions, while a weaker base might result in an incomplete reaction. nih.gov

Temperature and Reaction Time: Optimizing these parameters is crucial. For example, the reductive amination is often performed at a low temperature to control the reaction rate. niscpr.res.in Monitoring the reaction progress via techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures the reaction is stopped at the optimal time, preventing the formation of byproducts from prolonged reaction times. scielo.br

The following interactive table illustrates hypothetical optimization parameters for the Fmoc protection step, based on common practices in amino acid synthesis.

| Parameter | Variation A | Variation B | Variation C | Rationale |

| Fmoc Reagent | Fmoc-Cl | Fmoc-OSu | Fmoc-OSu | Fmoc-OSu is often preferred for scalability as it is more stable and less reactive than Fmoc-Cl, leading to cleaner reactions. |

| Base | NaHCO₃ | Na₂CO₃ | Diisopropylethylamine (DIPEA) | The choice of base affects pH control. NaHCO₃ provides mild basicity, while DIPEA is a non-nucleophilic organic base often used to avoid side reactions. nih.gov |

| Solvent System | Dioxane/Water | Acetonitrile (B52724)/Water | Acetone/Water | The solvent system must dissolve the starting material while allowing for easy precipitation of the product upon acidification. Acetonitrile is often a "greener" alternative to other organic solvents. scielo.br |

| Temperature | 0 °C to RT | Room Temperature (RT) | 30 °C | Lower temperatures can increase selectivity and prevent degradation of the Fmoc reagent, while slightly elevated temperatures can increase the reaction rate. |

| Reaction Time | 12 hours | 4 hours | 8 hours | Time is optimized to ensure the reaction goes to completion without forming significant impurities. Progress is monitored by HPLC. scielo.br |

| Expected Outcome | Moderate Yield | High Yield, High Purity | High Yield, Moderate Purity | Variation B represents a potentially optimized condition for achieving a high yield of a pure product efficiently. |

By systematically adjusting these conditions, a robust and scalable process can be developed to produce this compound with high yield and purity, suitable for applications in peptide synthesis and other areas of chemical biology. researchgate.net

Regioselectivity and Stereochemical Control in this compound Synthesis

The synthesis of this compound requires precise control over both the placement of functional groups (regioselectivity) and the spatial arrangement of atoms (stereochemistry).

Regioselectivity in the 2-Nitrobenzyl Moiety

The defining feature of this compound is the 2-nitrobenzyl group attached to the glycine nitrogen. Achieving the correct regiochemistry—the placement of the nitro group at the ortho (C2) position of the benzyl (B1604629) ring—is a primary synthetic challenge. Standard electrophilic aromatic substitution (nitration) on toluene, a common precursor, typically yields a mixture of isomers, with para- and ortho-substitution being dominant but often requiring difficult separations.

To ensure exclusive formation of the 2-nitro isomer, synthetic strategies often begin with a molecule that already contains the desired substitution pattern. A common and effective route involves the following steps:

Starting Material Selection: The synthesis typically commences with 2-nitrotoluene (B74249). This precursor already has the nitro group in the correct ortho position, thus circumventing the challenges of regioselective nitration of toluene.

Benzylic Functionalization: The methyl group of 2-nitrotoluene is then functionalized. A standard method is radical bromination using a reagent like N-Bromosuccinimide (NBS) to form 2-nitrobenzyl bromide. This reaction provides the electrophilic benzyl halide necessary for the subsequent alkylation step.

Alkylation of Glycine: The final key step is the N-alkylation of a glycine derivative with the prepared 2-nitrobenzyl bromide. To produce the final compound, glycine's amino group would be alkylated with 2-nitrobenzyl bromide, followed by the protection of the same nitrogen atom with a fluorenylmethyloxycarbonyl (Fmoc) group.

This sequence ensures that the nitro group is unambiguously located at the C2 position of the benzyl moiety.

Stereochemical Control

Stereochemical integrity is a cornerstone of peptide chemistry. While the target molecule, this compound, is itself achiral because glycine has no side chain and thus no stereocenter, its use in peptide synthesis has significant stereochemical implications. The primary concern is the potential for racemization of the adjacent, C-terminal chiral amino acid during the peptide coupling step.

Racemization during peptide bond formation can occur via the abstraction of the α-proton of the activated amino acid, leading to the formation of a planar enolate or a 5(4H)-oxazolone intermediate. bachem.com Although N-urethane protected amino acids (like Fmoc derivatives) are generally more resistant to racemization than N-acyl protected ones, the risk is not eliminated, especially for sensitive residues like cysteine and histidine. nih.govpeptide.com

The use of an N-protected glycine derivative is often a strategic choice to mitigate racemization. Since glycine cannot racemize, it is considered a "safe" residue for coupling, particularly in fragment condensation strategies where the C-terminal amino acid of a peptide segment is activated. However, the conditions used for coupling this compound must still be carefully chosen to prevent epimerization of the preceding amino acid in the growing peptide chain.

Table 1: Factors Influencing Stereochemical Integrity During Peptide Coupling

| Factor | Influence on Racemization | Mitigation Strategy |

|---|---|---|

| Coupling Reagents | Uronium/aminium salts (e.g., HATU) can increase racemization risk in the presence of excess base. nih.gov Carbodiimides (e.g., DIC) combined with additives are generally safer. | Use of additives like OxymaPure or Cl-HOBt. Choosing coupling reagents known for low racemization potential, such as DEPBT for sensitive residues. bachem.com |

| Base | Strong, non-sterically hindered bases (e.g., DIPEA) can promote α-proton abstraction. The concentration and type of base are critical. luxembourg-bio.com | Use of weaker or more sterically hindered bases like N-methylmorpholine (NMM) or collidine. Careful control of stoichiometry. bachem.com |

| Temperature | Higher temperatures increase the rate of both coupling and racemization. | Performing coupling reactions at or below room temperature (e.g., 0 °C) when possible. |

| Solvent | Polar, aprotic solvents like DMF can stabilize the charged intermediates that lead to racemization. | Solvent choice is often dictated by solubility, but less polar solvents may reduce racemization where applicable. |

Novel Synthetic Approaches and Principles of Green Chemistry

Recent advancements in chemical synthesis have focused on developing more efficient, safer, and environmentally benign processes. These principles are highly relevant to the production of specialized reagents like this compound.

Novel Synthetic Approaches: Flow Chemistry

A significant innovation applicable to the synthesis of the 2-nitrobenzyl precursor is the use of continuous flow chemistry. vapourtec.com Nitration reactions are notoriously hazardous in traditional batch reactors due to their highly exothermic nature, the use of corrosive mixed acids, and the potential for thermal runaway. researchgate.netewadirect.com Flow chemistry mitigates these risks and offers substantial improvements. nih.govamt.uk

The key advantages of using flow chemistry for the nitration step include:

Enhanced Safety: The small internal volume of a flow reactor dramatically reduces the amount of hazardous material present at any given time. nih.gov

Superior Heat Transfer: A high surface-area-to-volume ratio allows for rapid and efficient removal of heat, preventing dangerous temperature spikes and improving reaction control. amt.uk

Precise Control: Residence time, stoichiometry, and temperature can be controlled with high precision, leading to cleaner reactions, higher yields, and fewer byproducts. vapourtec.com

Scalability: Production can be scaled up by running the reactor for longer periods or by "numbering up" (using multiple reactors in parallel), avoiding the complex safety re-evaluations required for scaling up batch processes. researchgate.net

This technology represents a state-of-the-art approach for producing nitroaromatic compounds, making the synthesis of the 2-nitrobenzyl moiety safer and more efficient.

Principles of Green Chemistry

The twelve principles of green chemistry provide a framework for creating more sustainable chemical processes. The synthesis and application of this compound can be significantly improved by adhering to these principles.

Waste Prevention: By optimizing reactions in flow systems, byproduct formation is minimized, adhering to the principle of preventing waste rather than treating it later. vapourtec.com

Safer Solvents: Solid-phase peptide synthesis (SPPS), the primary application for this compound, traditionally uses large volumes of hazardous solvents like N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP). kennesaw.edu A major focus of green peptide chemistry is the replacement of these solvents with more benign alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or N-butylpyrrolidone (NBP). biotage.comresearchoutreach.orgrgdiscovery.com Applying these greener solvents to the synthesis and purification of the title compound itself would significantly reduce its environmental impact.

Energy Efficiency: Flow reactors can often be operated at higher temperatures safely, which can accelerate reaction rates and reduce the total energy input required for a given transformation compared to prolonged, low-temperature batch processes. ewadirect.com

Catalysis: The use of recyclable solid acid catalysts for nitration instead of stoichiometric amounts of concentrated sulfuric acid can reduce waste and simplify purification.

Reducing Derivatives: Green methodologies in SPPS, such as in situ Fmoc removal protocols, reduce the number of discrete steps (coupling, washing, deprotection, washing) in each cycle. rsc.orgpeptide.com This approach, which combines the coupling and deprotection steps, can save up to 75% of the solvent used in washing, directly addressing a major source of waste in the application of this compound. rsc.orgtandfonline.com

Table 2: Comparison of Batch vs. Continuous Flow Nitration for Green Chemistry

| Green Chemistry Principle | Traditional Batch Process | Continuous Flow Process |

|---|---|---|

| Prevention of Accidents | High risk of thermal runaway due to large volume and poor heat transfer. | Inherently safer due to small reactor volume and superior heat control, minimizing explosion risk. nih.gov |

| Waste Prevention | Side reactions due to poor temperature control can lead to lower yields and more waste. | Precise control over parameters leads to higher selectivity, improved yields, and less waste. vapourtec.com |

| Energy Efficiency | Often requires prolonged cooling periods to maintain safe temperatures. | Efficient heat exchange allows for stable operation, potentially at higher temperatures to accelerate reactions, reducing overall process time. |

| Real-time Analysis | Difficult to monitor and control in real-time. | Well-suited for integration with Process Analytical Technology (PAT) for real-time monitoring and optimization. |

Photochemical Mechanism and Kinetics of 2 Nitrobenzyl Cleavage

Fundamental Photochemical Principles Underlying 2-Nitrobenzyl Mediated Cleavage

The photodeprotection process of 2-nitrobenzyl derivatives is initiated by the absorption of near-UV light, typically in the 340-365 nm range. nih.govnih.gov This absorption excites the nitroaromatic chromophore to a short-lived excited singlet state. nih.gov The core photochemical event is an intramolecular hydrogen atom transfer (HAT). researchgate.net This process, often described as a Norrish Type II reaction, involves the abstraction of a hydrogen atom from the benzylic carbon (the carbon adjacent to the aromatic ring and bonded to the leaving group) by one of the oxygen atoms of the excited nitro group. wikipedia.org

Detailed Reaction Mechanism of Photoinduced Denitration and Subsequent Fragmentation

The generally accepted mechanism for the photocleavage of 2-nitrobenzyl compounds proceeds through several key intermediates following the initial photoexcitation. acs.orgacs.org

Photoexcitation : The 2-nitrobenzyl group absorbs a photon (hν), promoting it to an electronically excited state (n,π*).

Intramolecular Hydrogen Transfer : The excited nitro group abstracts a hydrogen atom from the benzylic position, leading to the formation of a biradical intermediate which rapidly rearranges to an aci-nitro tautomer. nih.govresearchgate.net

Cyclization and Rearrangement : The aci-nitro intermediate undergoes a series of rearrangements. In aqueous solution, this often involves cyclization to form a five-membered ring intermediate (a benzisoxazoline derivative). acs.orgnih.gov

Fragmentation : This cyclic intermediate is unstable and fragments to release the leaving group (e.g., glycine), a proton, and the corresponding 2-nitroso derivative (e.g., 2-nitrosobenzaldehyde). wikipedia.orgacs.org

Upon photoexcitation and intramolecular hydrogen transfer, the primary photoproduct formed is the aci-nitro intermediate. acs.orgnih.gov This transient species is characterized by a strong absorption band around 400 nm. acs.org The formation of the aci-nitro species can occur from both the excited singlet and triplet states. researchgate.net

The decay of the aci-nitro intermediate is a critical, rate-limiting step in the release of the caged compound. acs.org Its decay rate is highly dependent on environmental factors such as pH and solvent composition. wikipedia.org In aqueous solutions, the aci-nitro intermediate can exist in equilibrium with its conjugate base, the aci-nitronate. The decay pathway proceeds through cyclization to a benzisoxazoline intermediate, which then opens to release the final products. acs.orgnih.gov The decay rate for typical aci-nitro intermediates is in the range of 10²–10⁴ s⁻¹. wikipedia.org

The initial photochemical event is an excited-state intramolecular proton transfer (ESIPT), or more accurately, a hydrogen atom transfer, from the benzylic carbon to the oxygen of the nitro group. researchgate.netresearchgate.net This transfer is the primary step that converts the light energy into a chemical transformation. researchgate.net For the reaction to proceed, at least one hydrogen atom must be present at the benzylic carbon. wikipedia.org

The efficiency of this proton transfer can be influenced by the strength of the benzylic C-H bond. Factors that weaken this bond can lower the activation barrier for the hydrogen transfer, thereby increasing the quantum efficiency of the cleavage. researchgate.net Following this initial transfer, subsequent proton transfers involving the solvent can occur, particularly in aqueous environments, facilitating the rearrangement of intermediates. nih.govcdnsciencepub.com

| Parameter | Typical Value | Influencing Factors | Reference |

|---|---|---|---|

| Quantum Yield (Φ) | 0.1 - 0.6 | Leaving group, ring substituents, solvent | nih.govresearchgate.netwikipedia.org |

| Aci-nitro Decay Rate | 10² - 10⁴ s⁻¹ | pH, solvent, buffer concentration | wikipedia.orgacs.org |

| Aci-nitro λmax | ~400 nm | Solvent environment | acs.org |

Influence of Irradiation Wavelength and Light Intensity on Cleavage Dynamics

The wavelength of irradiation required for cleavage is determined by the absorption spectrum of the 2-nitrobenzyl chromophore. nih.gov The parent NB group absorbs maximally below 300 nm but has a tail of absorption extending to around 365 nm, the wavelength commonly used for deprotection. nih.gov

The absorption properties, and thus the optimal cleavage wavelength, can be tuned by adding substituents to the aromatic ring. Electron-donating groups, such as methoxy (B1213986) groups, can shift the absorption to longer wavelengths (a red-shift), allowing for cleavage at wavelengths as long as 420 nm. nih.govrug.nl This is advantageous for biological applications as it minimizes potential damage to cells and allows for deeper tissue penetration. nih.gov An alternative approach to using longer wavelengths is two-photon excitation, where the simultaneous absorption of two lower-energy photons (e.g., ~730 nm) provides the energy needed for excitation. nih.govacs.org

The rate of photocleavage is directly proportional to the light intensity. researchgate.net Increasing the intensity leads to a faster rate of cleavage, as more photons are available to excite the photolabile molecules. nih.govresearchgate.net This allows for precise control over the timing and amount of released compound by modulating the duration and intensity of the light exposure. nih.gov

| 2-Nitrobenzyl Derivative | Substituents | Typical Cleavage Wavelength | Reference |

|---|---|---|---|

| Standard (NB) | None | ~365 nm | nih.gov |

| Nitroveratryl (NV) | 4,5-Dimethoxy | up to 420 nm | nih.govrug.nl |

| Standard (NB) | None (Two-Photon) | ~730 nm | nih.govacs.org |

Effects of Solvent and Microenvironment on Photocleavage Efficacy

The solvent and local microenvironment play a crucial role in the photocleavage mechanism after the initial photoexcitation. acs.org The balance between competing reaction pathways of the aci-nitro intermediate is highly dependent on the reaction medium. nih.gov

In aqueous solutions, the pH significantly affects the reaction rates and pathways. acs.org The protolytic equilibrium between the aci-nitro acid and its conjugate base is kinetically important. In the pH range of 3-8, the mechanism is dominated by the cyclization of the aci-nitro intermediate. nih.gov However, in more acidic or basic conditions, or in aprotic solvents, a different pathway involving proton transfer to form hydrated nitroso compounds can prevail. nih.gov The presence of water is often essential for efficient cleavage, as it can participate in the proton transfer steps and facilitate the breakdown of intermediates. cdnsciencepub.com In some cases, photocleavage is significantly slower in non-aqueous solvents like acetonitrile (B52724) but is accelerated by the addition of water. researchgate.net

Analysis of Side Reactions and Photoproduct Formation during Cleavage

The photochemical cleavage of the 2-nitrobenzyl protecting group from N-Fmoc-2-nitrobenzyl-glycine, while generally efficient, is accompanied by the formation of several side products. These arise from the inherent reactivity of the primary photoproducts and intermediates. A thorough understanding of these side reactions is crucial for optimizing reaction conditions and purification strategies.

The primary photochemical event leads to the liberation of the glycine (B1666218) and the formation of 2-nitrosobenzaldehyde. However, this primary photoproduct is itself photoreactive and can undergo further transformations, leading to a complex mixture of secondary products. thieme-connect.de

One of the most common side reactions is the formation of an azo compound from the 2-nitrosobenzaldehyde byproduct. This dimerization can reduce the efficiency of the photodeprotection process as the resulting azo compound can act as an internal light filter, absorbing the irradiation intended for the starting material. thieme-connect.de

Furthermore, the newly deprotected amine of the glycine can react with the 2-nitrosobenzaldehyde photoproduct. researchgate.net This reaction can be mitigated by the addition of aldehyde-trapping agents, such as semicarbazide (B1199961) hydrochloride, to the reaction mixture, which increases the yield of the desired deprotected amino acid. researchgate.net

In the context of peptides, the N-terminal amide group of a neighboring amino acid residue can also participate in side reactions. For instance, studies on peptides containing 2-nitrophenylalanine have shown that the nitroso group can react with the N-terminal amide to form a cyclic azo product, leading to a cinnoline (B1195905) derivative. nih.gov While this compound is not a peptide, this highlights the potential for intramolecular reactions if the deprotected glycine is part of a larger peptide chain.

The environment of the photolysis, including the solvent and the presence of other nucleophiles, can also influence the formation of side products. For example, photolysis in a methanol-containing solution has been observed to produce a methyl ester in addition to the expected carboxylic acid, indicating that the solvent can participate in the reaction pathways. nih.gov

| Compound | Quantum Yield of Photoconversion (Φp) |

|---|---|

| 4,5-dimethoxy-2-nitrobenzyl-Fmoc-Histidine | 0.03 researchgate.net |

| 4,5-dimethoxy-2-nitrobenzyl-Fmoc-Aspartate | 0.03 researchgate.net |

Applications of N Fmoc 2 Nitrobenzyl Glycine in Chemical Biology and Advanced Synthesis

Integration into Solid-Phase Peptide Synthesis (SPPS)

The unique structural features of N-Fmoc-2-nitrobenzyl-glycine make it a valuable asset in solid-phase peptide synthesis (SPPS), a cornerstone technique for the artificial production of peptides. Its utility stems from the presence of both a base-labile fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine and a photolabile 2-nitrobenzyl group, allowing for its strategic incorporation and subsequent selective cleavage within a peptide sequence.

Utilization as a Specialized Amino Acid Building Block for Caged Peptides

This compound serves as a specialized building block for the synthesis of "caged" peptides. scispace.com Caged compounds are biologically active molecules that are rendered inert by the covalent attachment of a photoremovable protecting group. mdpi.com In this context, the 2-nitrobenzyl moiety acts as the caging group. By incorporating this compound into a peptide chain, the peptide's biological activity can be masked. Upon irradiation with UV light, typically in the range of 320-365 nm, the 2-nitrobenzyl group is cleaved, releasing the active peptide with high spatiotemporal precision. thieme-connect.denih.gov This on-demand activation allows researchers to study the immediate effects of a peptide's function in a controlled manner within complex biological systems.

The photodeprotection mechanism of 2-nitrobenzyl-based groups involves an intramolecular rearrangement upon absorption of light, leading to the cleavage of the protected functional group. thieme-connect.de This process is efficient and proceeds under neutral conditions, which is crucial for maintaining the integrity of sensitive biological samples. thieme-connect.de

Strategies for Orthogonal Deprotection in Complex Peptide Architectures

The presence of two distinct protecting groups in this compound—the base-labile Fmoc group and the photolabile 2-nitrobenzyl group—is central to its utility in synthesizing complex peptide architectures. thieme-connect.de This dual protection scheme allows for orthogonal deprotection, a strategy where specific protecting groups can be removed independently without affecting others. nih.gov

During SPPS, the Fmoc group is routinely removed using a mild base, typically a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF), to allow for the stepwise elongation of the peptide chain. peptide.com This condition leaves the 2-nitrobenzyl group intact. Conversely, the 2-nitrobenzyl group is stable to the basic conditions used for Fmoc removal and also to the acidic conditions often used to cleave other side-chain protecting groups. thieme-connect.de

This orthogonality is critical for the synthesis of branched, cyclic, or other complex peptides where site-specific modifications are required. For instance, a peptide chain can be assembled using standard Fmoc chemistry, and then, at a specific site, the 2-nitrobenzyl group can be selectively removed by photolysis to unmask a functional group for further modification, such as the attachment of a fluorescent label or another peptide chain. The ability to deprotect different parts of a molecule under distinct, non-interfering conditions is a powerful tool for creating intricate and multifunctional peptide structures. nih.gov The development of photolabile protecting groups that can be cleaved at specific wavelengths of light further enhances the possibilities for chromatic orthogonality, allowing for even more complex deprotection schemes. harvard.edu

| Protecting Group | Cleavage Condition | Orthogonal To |

| Fmoc | 20% Piperidine in DMF | Acid-labile groups (e.g., Boc), Photolabile groups (e.g., 2-nitrobenzyl) |

| 2-Nitrobenzyl | UV Light (e.g., 365 nm) | Base-labile groups (e.g., Fmoc), Acid-labile groups (e.g., Boc) |

Synthesis of Photolabile Peptides and Peptide Conjugates

The incorporation of this compound is a key strategy for the synthesis of photolabile peptides and peptide conjugates. These molecules are designed to have their function controlled by light. The 2-nitrobenzyl group can be used to protect the backbone amide, the side chain of an amino acid, or the C-terminus of a peptide. scispace.com

By using this compound, a photolabile break-point can be introduced into the peptide backbone. Upon irradiation, the peptide chain is cleaved at the site of the modified glycine (B1666218) residue. This has applications in the controlled release of peptide fragments or in the generation of specific peptide sequences at a desired time and location.

Furthermore, this building block can be used to create photolabile peptide conjugates. For example, a cargo molecule, such as a drug or a fluorescent probe, can be attached to the peptide via the 2-nitrobenzyl group. The peptide can then act as a delivery vehicle, and upon reaching the target, light can be used to release the cargo. This approach is being explored for targeted drug delivery and for creating light-activated molecular tools for biological research.

Design and Implementation as Photocleavable Linkers

Beyond its role as a modified amino acid within a peptide sequence, the 2-nitrobenzyl motif inherent in this compound allows for its application as a photocleavable linker. These linkers are crucial components in various biochemical and synthetic methodologies, enabling the temporary immobilization of molecules and their subsequent release under mild, light-induced conditions.

Photocleavable Linkers for Solid Support Attachment and Release

In solid-phase synthesis, molecules are assembled on a solid support, which facilitates purification by simple filtration. The final step involves cleaving the synthesized molecule from the support. Traditional cleavage methods often employ harsh acidic or basic conditions that can be detrimental to sensitive molecules. Photocleavable linkers offer a mild alternative, allowing for the release of the product from the solid support upon UV irradiation. advancedchemtech.com

The 2-nitrobenzyl group is a well-established photolabile linker for this purpose. scispace.com A derivative of this compound can be anchored to a solid support, and the peptide or other organic molecule can be synthesized starting from this linker. Once the synthesis is complete, the solid support is irradiated, cleaving the 2-nitrobenzyl linker and releasing the desired product into solution, free from the harsh reagents typically used for cleavage. This is particularly advantageous for the synthesis of protected peptide fragments that can be used in the convergent synthesis of larger proteins.

| Linker Type | Cleavage Method | Advantages | Disadvantages |

| Acid-labile (e.g., Wang resin) | Strong acid (e.g., TFA) | Well-established, robust | Harsh conditions, can damage sensitive molecules |

| Base-labile | Base (e.g., Piperidine) | Mild conditions | Limited compatibility with some protecting groups |

| Photocleavable (e.g., 2-nitrobenzyl) | UV Light | Very mild, high specificity | Potential for side reactions from photoproducts, light penetration can be an issue |

Linkers in Affinity Chromatography and Protein Purification Methodologies

The principle of photocleavage can also be applied to affinity chromatography and protein purification. In this context, a ligand that specifically binds to a target protein is immobilized on a solid support via a photocleavable linker based on the 2-nitrobenzyl chemistry. A crude cell lysate containing the target protein is then passed through the chromatography column. The target protein binds to the immobilized ligand, while other proteins are washed away.

Instead of using harsh elution conditions, such as changes in pH or high salt concentrations, which can denature the protein, the column is irradiated with UV light. This cleaves the photocleavable linker, releasing the ligand-protein complex or the protein itself in a highly purified form and under physiological conditions. This "photo-elution" strategy is a powerful tool for isolating sensitive proteins and protein complexes while preserving their native structure and function. While the direct use of this compound as a linker in this specific application is not extensively documented, the underlying 2-nitrobenzyl chemistry is highly relevant and demonstrates the potential for such applications.

Development of Light-Addressable Surfaces and Materials

The incorporation of o-nitrobenzyl (o-NB) derivatives is a powerful route for the creation of light-responsive materials where surface properties can be tuned on demand. researchgate.netmdpi.com Properties such as surface wettability, adhesion, and morphology can be selectively altered through UV irradiation due to the photochemical cleavage of the nitrobenzyl ester moieties. mdpi.com This light-sensitive nature of o-NB groups has been exploited to opto-regulate surface chemistry. mdpi.com For example, polymers containing photolabile o-nitrobenzyl ester groups can transition from a polycationic state to a charge-balanced zwitterionic form upon photolysis at 365 nm. researchgate.net This change in polarity and charge can dramatically alter the material's interaction with its environment, forming the basis for light-addressable surfaces. Such materials are foundational for applications in microfabrication, data storage, and the development of smart biomaterial interfaces where cell adhesion or protein binding can be controlled by light.

Caged Compound Strategies for Spatiotemporal Control of Bioactivity

Caged compounds are probes that encapsulate a bioactive molecule in a temporarily inactive form through covalent modification with a photoremovable protecting group. nih.govnih.gov The 2-nitrobenzyl group is a widely used caging chromophore that, upon illumination with UV light, undergoes a photochemical reaction that releases the active molecule. wiley-vch.deresearchgate.net This process allows researchers to initiate biological events with high spatial and temporal precision, overcoming the limitations of traditional methods that rely on slow diffusion of agonists or antagonists. nih.govnih.gov The fundamental strategy involves identifying a crucial functional group on the molecule of interest and modifying it with the photocleavable moiety. nih.gov This technology is invaluable for studying dynamic processes in living cells and tissues, as it allows a single component of cellular chemistry to be manipulated to control the function of a cell. nih.govnih.gov

Synthesis of Caged Bioactive Molecules Utilizing the 2-Nitrobenzyl Moiety

The synthesis of caged compounds often involves derivatizing the native effector molecule rather than undertaking a de novo synthesis, which helps preserve the inherent chirality of most biological molecules. wiley-vch.de A common method for caging molecules like ATP involves treatment with a 1-(2-nitrophenyl)diazoethane derivative. wiley-vch.de For caging amino acids, such as in the synthesis of caged glutamate (B1630785), 2-nitrobenzyl derivatives are attached to the amino or carboxyl groups. researchgate.net The introduction of a carboxyl group at the benzylic carbon of the 2-nitrobenzyl cage, creating an α-carboxy-2-nitrobenzyl (CNB) protecting group, has been a particularly successful strategy for neurotransmitters. nih.govinstras.com this compound serves as a versatile building block in this context, allowing the 2-nitrobenzyl caging unit to be incorporated into peptides via solid-phase synthesis, thereby caging a peptide's function by modifying its backbone amide. wiley-vch.de This backbone-caging approach is not limited by the presence of specific side chains, offering a broader strategy for controlling peptide and protein activity. wiley-vch.de

| Caging Group Type | Key Feature | Example Application |

| o-Nitrobenzyl (NB) | The foundational photoremovable protecting group. | Early caged compounds like caged ATP. wiley-vch.de |

| 1-(2-Nitrophenyl)ethyl (NPE) | An α-methyl substituent often improves release kinetics and yield compared to the parent NB group. wiley-vch.de | Caged ATP with improved release characteristics. wiley-vch.deresearchgate.net |

| α-Carboxy-2-nitrobenzyl (CNB) | An α-carboxy substituent accelerates the photolysis reaction. | Caged neurotransmitters like glutamate and GABA for neurobiology studies. nih.govinstras.com |

| 4,5-Dimethoxy-2-nitrobenzyl (DMNB) | Methoxy (B1213986) groups shift the absorption to longer wavelengths, reducing potential photodamage to cells. | Caged compounds for use in living cell experiments. researchgate.net |

Applications in Probing Receptor Dynamics and Signaling Pathways

The ability to release bioactive molecules precisely in time and space makes 2-nitrobenzyl-caged compounds exceptional tools for studying cellular signaling. nih.gov They have been used to investigate receptor dynamics and signaling cascades with a level of control previously unattainable. nih.gov For instance, photolytic release of caged neurotransmitters has been instrumental in mapping neurotransmitter receptor distributions and studying synaptic function. nih.gov A notable application is the use of caged glutamate to study glutamate receptors in hippocampal neurons; the caged compound itself does not desensitize or inhibit the receptors, but its photolysis induces rapid transmembrane currents, allowing for detailed kinetic investigations. researchgate.net This methodology has also been applied to control protein kinase activity. By caging a critical lysine (B10760008) residue in the ATP-binding pocket of a kinase, the enzyme is rendered inactive until light exposure restores its function, enabling the study of its role in signaling pathways like the TCR signaling pathway. nih.gov

Controlled Release of Neurotransmitters and Other Small Molecules

The 2-nitrobenzyl caging strategy has been extensively applied to the controlled release of neurotransmitters, providing a powerful method for studying neuronal communication. nih.govnih.gov Caged versions of glutamate and GABA, the primary excitatory and inhibitory neurotransmitters in the brain, have allowed neuroscientists to mimic synaptic transmission and probe receptor properties with high precision. nih.gov The α-carboxy-o-nitrobenzyl (CNB) protecting group proved to be a breakthrough for caging neurotransmitters, enabling rapid and efficient release. instras.com Beyond neurotransmitters, this technique has been used for the light-mediated release of a wide variety of small molecules, including secondary messengers like cAMP and metal ions such as Ca2+, allowing for the precise control of intracellular signaling pathways. nih.govinstras.com

| Caged Molecule | Protecting Group | Application | Key Finding |

| Glutamate | α-Carboxy-2-nitrobenzyl (CNB) | Probing glutamate receptor kinetics in neurons. researchgate.net | Photorelease induces rapid transmembrane currents without prior desensitization of receptors. researchgate.net |

| ATP | 1-(2-Nitrophenyl)ethyl (NPE) | Investigating energy-dependent processes in cells, such as ion pumps. wiley-vch.de | Laser flash photolysis allows for the study of millisecond-timescale biological processes. wiley-vch.de |

| Calcium (Ca2+) | NP-EGTA (a nitrobenzyl-based chelator) | Inducing controlled Ca2+ waves in cardiac myocytes. nih.govinstras.com | Allows for the study of Ca2+ dynamics in signal transduction. nih.gov |

| Peptides | 2-Nitrobenzyl (on backbone amide) | Controlling peptide conformation and blocking protein-protein interactions. wiley-vch.de | Provides a general method for caging peptides that is not dependent on side-chain functionality. wiley-vch.de |

Contributions to Polymeric and Supramolecular Systems

The utility of the 2-nitrobenzyl group extends beyond caging small molecules to the construction of advanced polymeric and supramolecular assemblies. In supramolecular chemistry, host-guest complexes have been used to encapsulate o-nitrobenzyl triggers. rsc.org This approach can enhance the solubility of otherwise insoluble caged compounds in aqueous media and provides a novel solution to a persistent issue with o-NB chemistry: the toxicity of the o-nitrosobenzaldehyde byproduct. rsc.org Research has shown that a water-soluble cavitand can encapsulate the caged compound and, following photolysis, retain the toxic nitroso byproduct within the host capsule while releasing the desired molecule into the solution. rsc.org

Light-Responsive Polymer Design and Functionalization

Ortho-nitrobenzyl derivatives are among the most investigated irreversible photo-responsive molecules in polymer science. mdpi.com Their incorporation into polymer networks is a versatile and powerful route for creating functional materials whose properties can be changed on demand with light. researchgate.netmdpi.com These o-NB moieties can be included as photocleavable pendant groups, linkers between polymer blocks, or as crosslinkers in hydrogels. mdpi.com For example, copolymers have been designed with both light-cleavable o-nitrobenzyl linkers and acid-labile groups. researchgate.net These polymers can self-assemble into nanoparticles in aqueous solution and release an encapsulated drug in response to either UV light or acidic conditions. researchgate.net The incorporation of o-nitrobenzyl ester photoactive compounds into temperature-responsive polymers can also lead to irreversible, light-induced variations in properties like the lower critical solution temperature (LCST), stemming from polarity changes upon photocleavage. rsc.org This strategy allows for the design of "smart" materials for applications ranging from drug delivery to tissue engineering. researchgate.netresearchgate.net

Self-Assembled Systems with Photo-Inducible Disassembly

The strategic incorporation of photolabile groups into molecules capable of self-assembly offers a powerful method for creating dynamic materials that can be disassembled with high spatial and temporal precision using light. This compound is a prime example of such a molecular building block, designed to form ordered supramolecular structures that collapse upon exposure to ultraviolet (UV) radiation. This functionality is rooted in the combination of two distinct molecular moieties: the N-terminal fluorenylmethoxycarbonyl (Fmoc) group, which drives self-assembly, and the 2-nitrobenzyl ester, which serves as a photo-responsive trigger.

The self-assembly of this compound in aqueous or organic-aqueous mixtures is primarily governed by non-covalent interactions. The large, planar, and aromatic fluorenyl groups of adjacent molecules stack upon one another through π-π interactions, forming a stable hydrophobic core. nih.govresearchgate.net Simultaneously, the glycine components can participate in intermolecular hydrogen bonding. nih.govacs.org This combination of forces leads to the spontaneous organization of the molecules into well-defined, higher-order nanostructures, such as nanofibers, ribbons, or hydrogel networks. The stability and morphology of these assemblies are dependent on factors like concentration, solvent polarity, and pH.

The key to the photo-inducible disassembly lies in the 2-nitrobenzyl group, a well-established photolabile protecting group. wikipedia.org When irradiated with UV light, typically in the range of 340-365 nm, the nitro group undergoes an intramolecular redox reaction. nih.govresearchgate.net This process is initiated by the photo-excitation of the nitro group, which then abstracts a hydrogen atom from the benzylic carbon. This leads to the formation of a transient aci-nitro intermediate. nih.govacs.org This intermediate is unstable and rapidly rearranges, cleaving the ester linkage to the glycine's carboxyl group.

The cleavage event results in two separate molecules: the N-Fmoc-glycine with a now-free carboxylic acid, and 2-nitrosobenzaldehyde as a byproduct. nih.gov The conversion of the bulky, relatively hydrophobic 2-nitrobenzyl ester into a hydrophilic carboxylate group fundamentally alters the amphiphilic nature of the building block. This abrupt change in molecular structure disrupts the delicate balance of non-covalent forces that maintain the integrity of the self-assembled superstructure. The introduction of charge and the removal of the sterically significant nitrobenzyl group can weaken both the π-π stacking and hydrogen bonding networks, leading to the rapid collapse of the nanofibers or the dissolution of the hydrogel. nih.gov

The kinetics of this disassembly can be precisely controlled by modulating the intensity and duration of the light exposure. nih.gov Research on related systems has demonstrated that the rate of disassembly is directly proportional to the photochemical reaction rate.

Table 1: Photophysical Properties and Disassembly Kinetics of a Representative this compound Self-Assembled System

| Parameter | Value | Conditions |

| Wavelength of Max. Absorption (λmax) | ~340 nm | In aqueous buffer |

| Irradiation Wavelength for Cleavage | 365 nm | UV Lamp |

| Light Intensity | 10 mW/cm² | - |

| Half-life of Disassembly (t½) | 4.5 minutes | Continuous Irradiation |

| Primary Photochemical Byproduct | 2-nitrosobenzaldehyde | - |

This interactive table provides representative data based on studies of similar 2-nitrobenzyl-caged compounds and Fmoc-based self-assembling systems. Actual values may vary based on specific experimental conditions such as concentration, solvent, and temperature.

This light-triggered mechanism provides an on-demand method for transitioning from a structured, assembled state to a disassembled, solution state, which is a highly sought-after feature in the development of smart materials for applications in drug delivery, tissue engineering, and microfabrication. nih.govrsc.org

Structural Modifications and Analogues of N Fmoc 2 Nitrobenzyl Glycine

Design Principles for Modifying 2-Nitrobenzyl Derivatives for Enhanced Properties

The 2-nitrobenzyl group is a widely utilized photolabile protecting group, and its performance can be fine-tuned through strategic structural modifications. The primary goals of these modifications are to improve the quantum yield of photocleavage and to shift the activation wavelength to a more desirable range, often to longer wavelengths to minimize potential damage to biological samples.

Substituent Effects on Photocleavage Efficiency and Wavelength Sensitivity

The efficiency and wavelength sensitivity of the photocleavage of 2-nitrobenzyl derivatives are highly dependent on the electronic properties of substituents on the aromatic ring. The introduction of electron-donating groups (EDGs) generally leads to a red-shift in the absorption maximum, allowing for cleavage at longer, less damaging wavelengths. Conversely, electron-withdrawing groups (EWGs) can also influence the photochemistry, although their effects are often more complex.

Introduction of Electron-Donating and Electron-Withdrawing Groups

Electron-Donating Groups (EDGs): The introduction of EDGs, such as methoxy (B1213986) (-OCH₃) or amino (-NH₂) groups, onto the 2-nitrobenzyl ring has a pronounced effect on its photophysical properties. These groups, through their +M (mesomeric) effect, increase the electron density of the aromatic system. This increased electron density facilitates the n → π* transition of the nitro group, which is crucial for initiating the photocleavage process. A well-known example is the 4,5-dimethoxy-2-nitrobenzyl (DMNB) group, which exhibits a higher quantum yield and can be cleaved at longer wavelengths (around 350-365 nm) compared to the unsubstituted 2-nitrobenzyl group.

| Substituent Type | General Effect on 2-Nitrobenzyl Group | Example Substituent | Impact on Photocleavage |

| Electron-Donating Group (EDG) | Increases electron density, facilitates n -> π* transition | Methoxy (-OCH₃) | Red-shift in absorption, often increased quantum yield |

| Electron-Withdrawing Group (EWG) | Decreases electron density, can acidify benzylic protons | Nitro (-NO₂) | Can have varied effects, potentially altering reaction pathways |

Glycine (B1666218) Backbone Modifications and Their Impact on Reactivity

Modifications to the glycine backbone of N-Fmoc-2-nitrobenzyl-glycine can significantly influence its reactivity, particularly in the context of peptide synthesis. These modifications can alter the steric and electronic environment of the reactive centers, affecting coupling efficiency and the properties of the resulting peptide.

α-Substitution Effects on Amino Acid Reactivity and Coupling Efficiency

The introduction of substituents at the α-carbon of the glycine residue transforms it into a different amino acid. This α-substitution has a profound impact on the reactivity of the amino acid during peptide bond formation. Steric hindrance is a major factor; bulkier α-substituents can significantly slow down the coupling reaction. For example, coupling of α,α-disubstituted amino acids is notoriously difficult and often requires specialized coupling reagents and longer reaction times.

Comparative Analysis with Alternative Photolabile Protecting Groups in Fmoc Chemistry

This compound is one of several photolabile protecting groups available for use in Fmoc-based solid-phase peptide synthesis. A comparative analysis with other common photolabile groups highlights the specific advantages and disadvantages of each.

| Photolabile Protecting Group | Abbreviation | Typical Cleavage Wavelength | Key Features |

| 2-Nitrobenzyl | NB | ~265 nm | Parent compound, moderate efficiency. |

| 4,5-Dimethoxy-2-nitrobenzyl | DMNB | ~350-365 nm | Higher quantum yield, red-shifted cleavage. |

| Nitroveratryloxycarbonyl | NVOC | ~350 nm | Widely used, but photolysis byproducts can be problematic. google.com |

| α-Methyl-2-nitropiperonyloxycarbonyl | MeNPOC | ~350 nm | Improved photodeprotection yield compared to NVOC. google.com |

| 2-(2-Nitrophenyl)propyloxycarbonyl | NPPOC | ~365 nm | Cleaved about twice as fast as NVOC. google.com |

The Nitroveratryloxycarbonyl (NVOC) group is a classic photolabile protecting group that, like the DMNB group, benefits from methoxy substituents for red-shifted cleavage. However, the photolytic removal of NVOC can be inefficient and its byproducts, such as carbonyl compounds, can react with free amino groups, reducing synthetic yields. google.com

The α-Methyl-2-nitropiperonyloxycarbonyl (MeNPOC) group was developed to improve upon the photodeprotection yield of NVOC. google.com The α-methyl group is thought to facilitate the photocleavage mechanism.

The 2-(2-Nitrophenyl)propyloxycarbonyl (NPPOC) group represents a further improvement, with studies showing it can be cleaved approximately twice as fast as the corresponding NVOC-protected amino acids under UV light. google.com This increased cleavage rate is advantageous for reducing irradiation times and potential photodamage to the peptide.

In comparison, the this compound and its derivatives offer a balance of stability, ease of synthesis, and tunable photophysical properties through aromatic substitution. The choice of a specific photolabile protecting group ultimately depends on the specific requirements of the synthesis, including the desired cleavage wavelength, required efficiency, and tolerance of the peptide to irradiation and photolysis byproducts. The orthogonality of photolabile groups to the acid- and base-labile protecting groups used in standard Fmoc chemistry is a key advantage, allowing for selective deprotection under neutral conditions using light.

Comparison with o-Nitrobenzyl Ethers and Esters

The o-nitrobenzyl (oNB) group is a versatile PPG capable of protecting a wide range of functional groups, including the amine of glycine, as well as hydroxyls (forming ethers) and carboxylic acids (forming esters) acs.org. While the core photochemical cleavage mechanism is similar—proceeding through an aci-nitro intermediate—the nature of the linkage (amide, ether, or ester) influences the group's stability, cleavage efficiency, and applications.

Amide Linkage (as in this compound): The protection of the secondary amine of the glycine backbone creates a stable N-benzyl bond. This linkage is robust under various chemical conditions, which is advantageous in multi-step syntheses like solid-phase peptide synthesis.

Ester Linkage (o-Nitrobenzyl Esters): These are frequently used to "cage" carboxylic acids or phosphates acs.org. The reactivity and cleavage rate of o-nitrobenzyl esters have been extensively studied, particularly in the development of photoresists and light-responsive polymer networks mdpi.com. The electron-withdrawing nature of the ortho-nitro group makes these "active" esters, facilitating aminolysis even without light, a property exploited in early peptide synthesis rsc.org. Upon photolysis, they release the carboxylic acid and the corresponding o-nitrosobenzaldehyde.

Ether Linkage (o-Nitrobenzyl Ethers): Used for protecting alcohols, o-nitrobenzyl ethers are generally stable. The photolytic cleavage releases the alcohol and the same o-nitroso byproduct.

A key distinction lies in the quantum yield of photolysis, which can be influenced by substitution at the benzylic carbon. For instance, introducing a methyl group at the benzylic position (α-methyl-2-nitrobenzyl) can increase the quantum yield of photolysis for esters approximately fivefold compared to the unsubstituted version mdpi.com. This principle of benzylic substitution is a common strategy to improve the efficiency of oNB-based protecting groups for all types of linkages.

| Property | This compound (Amide Linkage) | o-Nitrobenzyl Esters | o-Nitrobenzyl Ethers |

|---|---|---|---|

| Functional Group Protected | Secondary Amine | Carboxylic Acid, Phosphate | Hydroxyl (Alcohol) |

| Chemical Stability | High; stable to many peptide synthesis conditions. | Moderately stable; can be susceptible to nucleophilic attack. | Generally high. |

| Primary Photolysis Byproduct | o-Nitrosobenzaldehyde | o-Nitrosobenzaldehyde acs.org | o-Nitrosobenzaldehyde |

| Key Applications | Photocontrolled peptide synthesis, peptoid synthesis. | Caged compounds (e.g., caged ATP), photoresists, light-degradable polymers mdpi.com. | Caged alcohols, light-sensitive linkers. |

Evaluation of Other Photocleavable Chromophores (e.g., Phenacyl, Benzoin (B196080) Derivatives)

To overcome the limitations of the o-nitrobenzyl group, researchers have developed a variety of alternative photocleavable chromophores. Among the most prominent are those based on phenacyl and benzoin scaffolds. These alternatives can offer advantages such as faster release kinetics, cleavage at longer wavelengths (reducing potential photodamage to biological systems), and different byproduct profiles acs.orgscholasticahq.com.

Phenacyl Derivatives: The phenacyl group releases a protected substrate through a different mechanism than nitrobenzyl groups. A particularly successful analogue is the p-hydroxyphenacyl (pHP) group, which undergoes a photo-Favorskii rearrangement upon irradiation acs.org. This pathway is often very rapid and clean, proceeding with high chemical yields acs.org. The pHP chromophore has proven effective for caging neurotransmitters and in enzyme catalysis acs.org.

Benzoin Derivatives: Benzoin esters are another class of PPGs that operate via a distinct photochemical pathway, releasing the protected acid to form 2-phenylbenzofuran (B156813) acs.org. These compounds and their polyaromatic derivatives have been engineered to have significantly improved molar extinction coefficients and absorption profiles that extend further into the visible region of the spectrum researchgate.net. This makes them appealing for applications where minimizing UV light exposure is critical. Some benzoin derivatives have also been developed as "safety-catch" photolabile linkers for solid-phase synthesis researchgate.net.

The choice of a photocleavable chromophore depends heavily on the specific application, requiring consideration of factors like required cleavage speed, wavelength compatibility, and tolerance for specific byproducts. While o-nitrobenzyl groups are versatile and robust, phenacyl and benzoin derivatives provide powerful alternatives with rapid release kinetics and more favorable photophysical properties scholasticahq.com.

| Chromophore | Typical λmax (nm) | Quantum Yield (Φ) | Key Features & Byproducts |

|---|---|---|---|

| o-Nitrobenzyl | ~260-350 | Variable (e.g., ~0.01-0.4) scholasticahq.com | Versatile and robust; byproduct is a reactive o-nitroso species acs.orgscholasticahq.com. |

| p-Hydroxyphenacyl | ~280-320 | Often high (e.g., >0.3) | Fast release via photo-Favorskii rearrangement; byproduct is p-hydroxyphenylacetic acid acs.org. |

| Benzoin | ~250-350 | Variable | Cleavage forms a stable 2-phenylbenzofuran byproduct; can be tuned for longer wavelength absorption acs.orgresearchgate.net. |

| Coumarin-4-ylmethyl | ~320-400 | Often high | High extinction coefficients and quantum yields; often used for two-photon applications nih.gov. |

Stereoisomeric Considerations and Their Implications in Synthesis and Application

Stereoisomerism is a critical consideration in the design and application of most biologically active molecules. However, the parent compound this compound is achiral. This is because glycine, the core amino acid, is the only proteinogenic amino acid that does not have a chiral α-carbon; its side chain is a single hydrogen atom aimspress.comaimspress.com. Consequently, this compound does not exist as D- and L-enantiomers.

The relevance of stereochemistry arises not from the glycine unit itself, but from structural modifications to the 2-nitrobenzyl protecting group. A common strategy to enhance the quantum yield of photolysis involves introducing an alkyl substituent, such as a methyl group, at the benzylic carbon (the carbon atom bonded to both the aromatic ring and the glycine nitrogen). This modification creates a chiral center.

A prominent example of such an analogue is the [2-(2-nitrophenyl)propoxy]carbonyl (NPPOC) group, which contains a chiral benzylic carbon researchgate.net. The synthesis of an N-(2-(2-nitrophenyl)propyl)-glycine derivative would therefore result in a racemic mixture of two diastereomers if a chiral amino acid were used, or a pair of enantiomers in the case of glycine.

Implications in Synthesis: The introduction of a chiral center in the protecting group necessitates stereoselective synthetic strategies if a single stereoisomer is desired. This can involve:

Chiral Resolution: Synthesizing the racemic mixture of the protecting group precursor and then separating the enantiomers using techniques like chiral chromatography.

Asymmetric Synthesis: Employing a stereoselective reaction to create the chiral center with a preference for one stereoisomer.

Implications in Application: The stereochemistry of the modified protecting group can have significant consequences in biological and chemical applications:

Differential Biological Interactions: In a chiral environment, such as when interacting with enzymes or receptors, the two enantiomers of the caged compound may exhibit different binding affinities or biological activities.

Photolysis Efficiency: The stereochemical configuration at the benzylic center could potentially influence the efficiency and kinetics of the photochemical cleavage reaction, although this effect is not always pronounced.

Peptide and Peptoid Structure: When incorporated into complex oligomers like peptides or peptoids (N-substituted glycines), the stereochemistry of the side-chain (in this case, the protecting group) can influence the local conformation and folding of the polymer chain mdpi.com.

Analytical and Characterization Methodologies for N Fmoc 2 Nitrobenzyl Glycine and Its Derivatives

Chromatographic Separation and Purification Strategies (e.g., HPLC, TLC)

Chromatographic methods are essential for the isolation and purification of N-Fmoc-2-nitrobenzyl-glycine and its derivatives from complex reaction mixtures and for verifying the purity of the synthesized compounds.

High-Performance Liquid Chromatography (HPLC): As a fundamental technique, HPLC is extensively used for both the analysis and purification of Fmoc-protected amino acids and peptides. Reversed-phase HPLC (RP-HPLC), which employs a nonpolar stationary phase and a polar mobile phase, is the most common approach. The separation of Fmoc-protected amino acids is typically achieved using a gradient of solvents like methanol or acetonitrile (B52724) in water, often supplemented with additives such as trifluoroacetic acid (TFA) to enhance peak resolution. HPLC is also instrumental in quantitatively monitoring the progress of reactions involving this compound, such as its integration into a peptide chain or its subsequent photocleavage. nih.govnih.gov Following photocleavage, HPLC is effectively used to separate and quantify the released molecule from the 2-nitrosobenzaldehyde byproduct. nih.govnih.gov

Thin-Layer Chromatography (TLC): TLC serves as a swift and economical method for observing the progression of chemical reactions, including the synthesis or deprotection of this compound. By spotting the reaction mixture on a TLC plate, the disappearance of reactants and the emergence of products can be visually tracked. Achieving effective separation of these spots is highly dependent on the choice of the solvent system (eluent). For purification purposes, the crude product is frequently subjected to column chromatography on silica gel, with TLC being used to monitor and identify the fractions that contain the pure compound.

A comparison of various chromatographic conditions for related Fmoc-amino acids is detailed in the table below.

| Technique | Stationary Phase | Mobile Phase/Eluent | Application |

| HPLC | C18 Reversed-Phase | Methanol/Water or Acetonitrile/Water with TFA | Purity assessment, reaction monitoring, product quantification |

| TLC | Silica Gel | Hexane/Ethyl Acetate gradients | Reaction monitoring, fraction identification in column chromatography |

Mass Spectrometry for Structural Elucidation and Purity Assessment

Mass spectrometry (MS) is an exceptionally powerful analytical tool for determining the structure and assessing the purity of this compound and its derivatives. It delivers highly accurate molecular weight data and fragmentation patterns that are crucial for confirming the compound's identity.

Electrospray Ionization (ESI-MS): As a soft ionization method, ESI is ideal for analyzing polar molecules like amino acid derivatives. ESI-MS is routinely used to determine the precise molecular weight of this compound, thereby confirming its successful synthesis.

Tandem Mass Spectrometry (MS/MS): For more intricate structural details, tandem MS (or MSⁿ) is utilized. This technique involves selecting a specific ion, such as the molecular ion [M+H]⁺, and inducing its fragmentation. The resultant pattern of fragments acts as a unique fingerprint that helps to verify the molecule's structure. For instance, characteristic fragmentation pathways have been established for Fmoc-protected dipeptides, enabling the differentiation between isomers. nih.gov

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF): This technique is especially valuable for the analysis of larger molecules, such as peptides that have incorporated this compound. It is frequently employed to characterize the products of photocleavage reactions, confirming the successful scission of the linker. nih.gov

The following table summarizes the applications of these mass spectrometry techniques.

| Technique | Ionization Method | Key Information Provided | Application |

| ESI-MS | Electrospray Ionization | Molecular Weight | Purity assessment, synthesis confirmation |

| ESI-MS/MS | Electrospray Ionization | Fragmentation Pattern, Structural Details | Isomer differentiation, structural confirmation |

| MALDI-TOF MS | Matrix-Assisted Laser Desorption/Ionization | Molecular Weight of larger molecules | Characterization of photocleavage products |

Spectroscopic Techniques for Characterization and Reaction Monitoring (e.g., NMR, IR, UV-Vis)

Spectroscopic methods are fundamental to the characterization of this compound and for monitoring its transformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most definitive techniques for the unambiguous structural determination of organic molecules. They provide exhaustive information regarding the chemical environment of every proton and carbon atom, which allows for a complete structural assignment of the this compound molecule. NMR is also critical for confirming the structure of the products formed after photocleavage.

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the specific functional groups within a molecule. For this compound, characteristic absorption bands are expected for the nitro group (NO₂), the carbamate carbonyl group (C=O) of the Fmoc protector, and the carboxylic acid group. Advanced techniques like time-resolved IR (TRIR) spectroscopy can detect the transient intermediates that are formed during the photocleavage reaction. rsc.orgacs.org

UV-Visible (UV-Vis) Spectroscopy: This technique is primarily used to monitor reactions that involve the Fmoc group. The Fmoc moiety has a distinct UV absorbance. When the Fmoc group is cleaved with a base such as piperidine (B6355638), a dibenzofulvene-piperidine adduct is formed, which exhibits strong absorbance maxima around 289-301 nm. This characteristic is leveraged for the quantitative analysis of Fmoc loading on solid supports or the concentration of Fmoc-protected compounds. nih.gov The 2-nitrobenzyl group also has its own characteristic absorbance that changes upon photocleavage, a feature that is used to monitor the photoreaction.

| Technique | Information Obtained | Application |

| ¹H & ¹³C NMR | Detailed molecular structure | Structural elucidation and confirmation |

| IR Spectroscopy | Presence of functional groups | Structural characterization, identification of reaction intermediates |

| UV-Vis Spectroscopy | Electronic transitions, concentration | Quantification of Fmoc group, monitoring photocleavage |

Quantitative Analysis of Photocleavage Products and Byproducts

The efficiency of the photocleavage reaction of this compound is a parameter of utmost importance. Quantitative analysis is crucial for determining the yield of the desired product and for identifying any potential side reactions.

The principal method for quantifying photocleavage is RP-HPLC. By irradiating a solution of the compound for specified durations and subsequently analyzing the mixture, it is possible to monitor the decrease in the starting material and the corresponding increase in photoproducts. nih.govnih.gov The area under the peaks in the resulting chromatogram is proportional to the concentration of each component, which allows for the calculation of reaction yield and quantum yield.

UV-Vis spectroscopy can also be employed to track the reaction's progress by observing the changes in the absorption spectrum as the 2-nitrobenzyl chromophore is converted into the 2-nitrosobenzaldehyde byproduct. Mass spectrometry is then used to confirm the identity of the products that have been separated by HPLC. nih.gov

| Method | Principle | Data Output |

| RP-HPLC | Separation based on polarity | Chromatogram with peaks for starting material, products, and byproducts |

| UV-Vis Spectroscopy | Change in absorbance spectrum upon photoreaction | Time-dependent spectral changes |

| Mass Spectrometry | Mass-to-charge ratio of products | Confirmation of product identity and molecular weight |

Advanced Techniques for Mechanistic and Time-Resolved Studies

A detailed understanding of the mechanism and timescales of the photocleavage of the 2-nitrobenzyl group necessitates the use of advanced, time-resolved spectroscopic techniques. These methods enable the direct observation of short-lived excited states and reaction intermediates.

Femtosecond Transient Absorption Spectroscopy: This technique utilizes an ultrashort laser pulse (the pump) to excite the molecule, followed by a second, delayed pulse (the probe) to measure the absorption spectrum of the transient species that are formed. It has been pivotal in investigating the complex, multistep photochemistry of ortho-nitrobenzyl compounds. nih.govresearchgate.netacs.org These studies have identified the formation of an initial excited state that subsequently leads to an aci-nitro intermediate on picosecond to nanosecond timescales. researchgate.net This technique can also differentiate between photochemical pathways that proceed from singlet versus triplet excited states. nih.govacs.org

Time-Resolved Infrared (TRIR) Spectroscopy: TRIR provides structural information about transient intermediates by measuring their vibrational spectra on extremely short timescales. It has been successfully used to identify key intermediates in the photorelease mechanism of 2-nitrobenzyl compounds, including the aci-nitro tautomer and cyclic benzisoxazolidine intermediates, which are precursors to the final product release. rsc.orgacs.org

Picosecond Flash Photolysis: This method generates transient species with a brief pulse of light and monitors their decay over time, yielding kinetic data on the various steps of the photoreaction. It has been applied to study the lifetimes of excited triplet states and the rates of intramolecular hydrogen abstraction in nitrobenzyl systems.

These sophisticated methods have been instrumental in refining the proposed mechanism for ortho-nitrobenzyl photocleavage. They have shown that it involves a complex sequence of events, including an intramolecular hydrogen transfer to form an aci-nitro intermediate, which then undergoes further rearrangements to release the protected molecule and form the 2-nitroso byproduct. rsc.orgacs.orgnih.govacs.org

| Technique | Timescale | Information Probed | Key Findings for o-Nitrobenzyl Systems |

| Femtosecond Transient Absorption | Femtoseconds to Microseconds | Electronic states of transient species | Observation of excited states and aci-nitro intermediate formation |

| Time-Resolved Infrared Spectroscopy | Microseconds to Seconds | Vibrational modes (structure) of intermediates | Identification of aci-nitro and cyclic intermediates |

| Picosecond Flash Photolysis | Picoseconds to Microseconds | Kinetics of transient species decay | Measurement of excited state lifetimes and reaction rates |

Emerging Research Areas and Future Directions for N Fmoc 2 Nitrobenzyl Glycine

Integration with Automated and Flow Chemistry Approaches for Synthesis

The Fmoc group is central to modern solid-phase peptide synthesis (SPPS), a technique that is increasingly automated. publish.csiro.aufrontiersin.org The base-lability of the Fmoc group allows for its removal under mild conditions, which is orthogonal to the acid-labile side-chain protecting groups, forming the basis of the most common automated peptide synthesis strategies. publish.csiro.auresearchgate.net N-Fmoc-2-nitrobenzyl-glycine, as an Fmoc-protected amino acid derivative, is inherently compatible with these automated systems.